molecular formula C7H9N3 B1343793 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine CAS No. 781595-43-5

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

Cat. No. B1343793
M. Wt: 135.17 g/mol
InChI Key: WGJUBVJZKNTGRC-UHFFFAOYSA-N
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Description

The compound 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic chemical structure that is a part of various synthesized derivatives with potential biological activities. The derivatives of this compound have been synthesized and studied for their electrochemical properties, antioxidant activities, and potential as ligands for receptors and proteins . These derivatives are also explored for their antibacterial properties .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives involves various methods, including microwave and ultrasound irradiation, which offer high yields and environmentally friendly processes without the use of solvents . Other methods include the treatment of 9-aryl-6-cyanopurines with primary amines or ammonia, leading to the formation of dihydropyrimido[5,4-d]pyrimidine structures . A three-component domino reaction involving sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil has also been used to synthesize structurally diverse derivatives .

Molecular Structure Analysis

The molecular structure and conformation of tetrahydropyrido[3,4-d]pyrimidine derivatives have been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS . Crystal structure determination has been undertaken to understand the influence of structural modifications on the overall molecular geometry and conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include cyclization processes, nucleophilic attacks, ring-opening reactions, intramolecular cyclization, and tautomeric equilibration . The Dimroth rearrangement is another reaction that has been observed in the formation of certain derivatives . Additionally, the Mannich reaction has been used to cyclize amines to form pyrimido[4,5-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives include their electrochemical behavior and antioxidant properties. These properties have been studied using DPPH free radical scavenging and ORAC assays, as well as anodic potential oxidation measurements . The antibacterial properties of these compounds have also been investigated, showing activity against bacterial strains and fungi .

Scientific Research Applications

Inhibition of Axl Kinase

  • Scientific Field: Bioorganic & Medicinal Chemistry
  • Application Summary: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives have been used as selective inhibitors of Axl, a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases .
  • Methods of Application: The derivatives were designed, synthesized, and their inhibitory activities against Axl and Mer were evaluated .
  • Results: The study led to the identification of ER-001259851-000 as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .

Antagonism of TASK-3 Potassium Channels

  • Scientific Field: Biochemistry
  • Application Summary: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine has been used as a scaffold for the development of TASK-3 potassium channel antagonists .
  • Methods of Application: The binding mode of the potent antagonist PK-THPP into the TASK-3 channel was described .
  • Results: The binding is influenced by the fenestrations state of TASK-3 channels and occurs when they are open. The binding is mainly governed by hydrophobic contacts between the blocker and the residues of the binding site .

Inhibition of Extracellular Signal-Regulated Kinase (Erk)

  • Scientific Field: Biochemistry
  • Application Summary: Tetrahydropyridopyrimidine based compounds have been used as inhibitors of extracellular signal-regulated kinase (Erk) .
  • Methods of Application: The compounds were discovered via high-throughput screening (HTS) and structure-based drug design .
  • Results: The compounds demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .

Safety And Hazards

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled .

Future Directions

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives are being studied for their potential use as novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents . They are also being explored for their use as mTOR kinase and PI3 kinase inhibitors .

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJUBVJZKNTGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621163
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

CAS RN

781595-43-5
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
S Inoue, Y Yamane, S Tsukamoto, N Murai… - Bioorganic & Medicinal …, 2021 - Elsevier
Axl and Mer are members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases. Previously, we reported that enzyme-mediated inhibition of Mer by an Axl/Mer dual inhibitor led …
Number of citations: 6 www.sciencedirect.com
JF Blake, JJ Gaudino, J De Meese, P Mohr… - Bioorganic & medicinal …, 2014 - Elsevier
The discovery and optimization of a series of tetrahydropyridopyrimidine based extracellular signal-regulated kinase (Erks) inhibitors discovered via HTS and structure based drug …
Number of citations: 32 www.sciencedirect.com
AY Kuznetsov, SV Chapyshev - Chemistry of Heterocyclic Compounds, 2007 - Springer
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-…
Number of citations: 5 link.springer.com
MC Lanier, M Feher, NJ Ashweek, CJ Loweth… - Bioorganic & medicinal …, 2007 - Elsevier
The present article describes a selection of a new class of small molecule antagonists for the h-GnRH receptor, their preparation, and evaluation in vitro. Three computational methods …
Number of citations: 51 www.sciencedirect.com
АЮ Кузнецов, СВ Чапышев - Chemistry of Heterocyclic Compounds, 2023 - 5.179.29.131
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5, 6, 7, 8-tetrahydropyrido [3, 4-d] pyrimidine based on the condensation of ethyl 1-benzyl-…
Number of citations: 3 5.179.29.131
AY Kuznetsov, SV Chapyshev - Chemistry of Heterocyclic Compounds, 2007 - Springer
7-Benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one was prepared by condensation of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-…
Number of citations: 4 link.springer.com
M Noguchi, K Sakamoto, S Nagata… - Journal of heterocyclic …, 1988 - Wiley Online Library
6,7‐Dihydropyrido[3,4‐d]pyrimidine‐2,4(1H,3H)‐diones were obtained in high yields from the reaction of 5‐formyl‐1,3,6‐trimethylpyrimidine‐2,4(1H,3H)‐dione (1) and primary amines. …
Number of citations: 18 onlinelibrary.wiley.com
Y Zhang, K Zhang, M Zhao, L Zhang, M Qin… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of 4-arylamino-6/7-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines were designed, synthesized and their biological activities as the potential anti-proliferative …
Number of citations: 10 www.sciencedirect.com
RG Glushkov, OY Belyaeva, VG Granik… - Chemistry of …, 1976 - Springer
3-Oxo-4-N,N-dimethylaminomethylenecapro- and valerolactams were synthesized by reaction of dimethylformamide acetal with α-oxocapro- and valerolactams, and the kinetics of the …
Number of citations: 1 link.springer.com
A Singh, S Pathania - Pharmaspire, 2019 - isfcppharmaspire.com
ERK1 and ERK2 are one of the important targets, involved in various types of cancers such as breast, lung, prostate, and ovarian cancer. ERK1 and ERK2 belong to the mitogen-…
Number of citations: 3 www.isfcppharmaspire.com

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